![molecular formula C16H28N4O7S3 B562836 D,L-Sulforaphane Glutathione CAS No. 289711-21-3](/img/structure/B562836.png)
D,L-Sulforaphane Glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-Sulforaphane Glutathione is a metabolite of the class I and II histone deacetylase (HDAC) inhibitor and anticancer agent sulforaphane . It increases mRNA expression of the genes encoding glutathione S-transferase A1 (GSTA1) and the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in HepG2 cells when used at a concentration of 15 µM .
Molecular Structure Analysis
The molecular formula of D,L-Sulforaphane Glutathione is C16H28N4O7S3 . The formal name is L-γ-glutamyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteinyl-glycine .Physical And Chemical Properties Analysis
D,L-Sulforaphane Glutathione has a molecular weight of 484.6 . It is soluble in methanol upon heating and in water . It is stored at -20°C and is stable for at least 4 years .Scientific Research Applications
Diabetes Management and Complications
D,L-Sulforaphane Glutathione: has shown promise in the management of Type 2 Diabetes Mellitus (T2DM) . It activates pathways such as PI 3 K/AKT and AMP-activated protein kinase, which increase insulin production and reduce insulin resistance . Moreover, it offers protective effects against diabetes complications like hepatic damage, vascular inflammation, and neuropathy through the activation of nuclear factor erythroid 2-related factor 2, leading to the translation of several antioxidant enzymes .
Antioxidant and Detoxification Enzyme Activation
This compound acts as a powerful antioxidant and activator of detoxification enzymes. It has been observed to increase mRNA expression of genes encoding glutathione S-transferase A1 (GSTA1) and the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in HepG2 cells, which are crucial for the body’s detoxification processes .
Anti-Cancer Properties
D,L-Sulforaphane Glutathione: exhibits significant anti-cancer effects. It is derived from sulforaphane, a well-known HDAC inhibitor and anticancer agent. Its role in cancer prevention and treatment is linked to its ability to modulate gene expression and activate various detoxification pathways .
Neuroprotective Effects
Research suggests that D,L-Sulforaphane Glutathione may have neuroprotective properties. It has been shown to attenuate apoptosis of hippocampal neurons induced by high glucose levels, which is particularly relevant in the context of diabetic neuropathy and other neurodegenerative conditions .
Anti-Inflammatory Effects
The anti-inflammatory effects of D,L-Sulforaphane Glutathione are noteworthy. It can regulate insulin resistance and has been linked to the AMPK/Nrf2/glutathione peroxidase 4 (GPx4) axis, which plays a role in reducing inflammation and oxidative stress in the body .
Bioavailability and Stability in Food Science
In the field of food science, the stability and bioavailability of D,L-Sulforaphane Glutathione are of particular interest. Research is focused on identifying methods to increase its content in foods, given its health benefits and the challenges posed by its unstable structure .
Future Directions
Sulforaphane, from which D,L-Sulforaphane Glutathione is derived, has been found to augment glutathione and influence brain metabolites in human subjects . This suggests potential future directions for research into the effects of D,L-Sulforaphane Glutathione on brain function and neuropsychiatric disorders .
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t10-,11-,30?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROARKYNVUQLTDP-QGQIPBJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCCNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O7S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662197 |
Source
|
Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-Sulforaphane Glutathione | |
CAS RN |
289711-21-3 |
Source
|
Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.